molecular formula C9H9N3O2S B2793434 Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate CAS No. 1933618-44-0

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B2793434
CAS No.: 1933618-44-0
M. Wt: 223.25
InChI Key: XSYKCJJHDBCSMW-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound combining pyrazole and thiazole moieties, linked via a carboxylate ester group. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves condensation reactions, such as the coupling of ethyl 2-aminothiazole-4-carboxylate with aldehydes or ketones under acidic conditions, followed by cyclization . The compound’s crystallographic data and structural validation can be determined using tools like SHELX programs, which are widely employed for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-5-15-8(12-7)6-3-10-11-4-6/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYKCJJHDBCSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiosemicarbazide to form this compound. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The trifluoromethyl group in oxadiazole derivatives (e.g., compound 5g) enhances fungicidal activity by improving lipophilicity and target binding .
  • Synthetic Flexibility : Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate serves as a precursor for analogues like bacillamide A, where the thiazole carboxylate reacts with amines to form amides .

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